

# Application Note: HPLC Method Development for the Analysis of Montelukast Dicyclohexylamine

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Compound of Interest		
Compound Name:	Montelukast dicyclohexylamine	
Cat. No.:	B028910	Get Quote

#### **Abstract**

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **montelukast dicyclohexylamine** salt. The method is suitable for the determination of montelukast in the presence of its counter-ion, dicyclohexylamine, and is applicable for quality control and stability testing of the drug substance. The separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. The method has been developed based on existing literature for montelukast sodium analysis and has been adapted for the specific properties of the dicyclohexylamine salt.

#### Introduction

Montelukast is a potent and selective leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][2] It is commercially available as the sodium salt. The dicyclohexylamine salt of montelukast is an important intermediate in the synthesis of montelukast sodium and its purity needs to be carefully controlled.[3] High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing the purity and potency of montelukast and its related substances.[1][4][5] This application note provides a detailed protocol for the HPLC analysis of **montelukast dicyclohexylamine**.

#### **Chemical Structures**

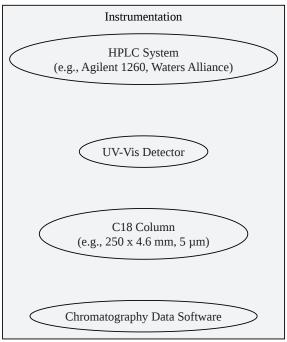


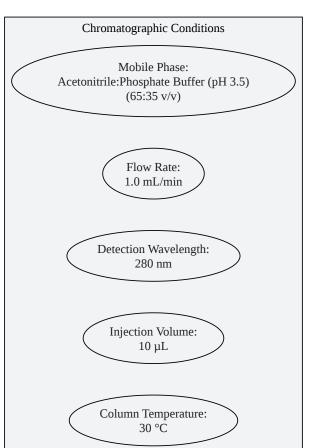
Compound	Structure
Montelukast	![Image of the chemical structure of Montelukast](INVALID-LINK
Dicyclohexylamine	☑alt text

# **Experimental Protocol**Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.







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Parameter	Condition
HPLC System	Standard LC system with UV detector
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (pH 3.5 adjusted with Orthophosphoric Acid) (65:35 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 280 nm
Injection Volume	10 μL
Column Temperature	30 °C
Run Time	15 minutes

## **Reagents and Standards**

- Montelukast Dicyclohexylamine reference standard
- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Phosphate (AR grade)
- Orthophosphoric Acid (AR grade)
- Water (HPLC grade)

# **Standard Solution Preparation**

Accurately weigh about 25 mg of **Montelukast Dicyclohexylamine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1000  $\mu$ g/mL. Further dilute 1 mL of this stock solution to 10 mL with the mobile phase to get a working standard solution of 100  $\mu$ g/mL.

# **Sample Solution Preparation**



Accurately weigh a quantity of the sample equivalent to about 25 mg of **Montelukast Dicyclohexylamine** into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45  $\mu$ m nylon syringe filter. Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.

#### **Method Validation Parameters**

The developed method should be validated according to ICH guidelines, including the following parameters:

Parameter	Specification
Specificity	No interference from excipients or dicyclohexylamine at the retention time of montelukast.
Linearity	Correlation coefficient ( $r^2$ ) > 0.999 over a concentration range of 10-150 $\mu$ g/mL.
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability (n=6): ≤ 2.0% Intermediate  Precision: ≤ 2.0%
Limit of Detection (LOD)	To be determined experimentally.
Limit of Quantification (LOQ)	To be determined experimentally.
Robustness	Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).

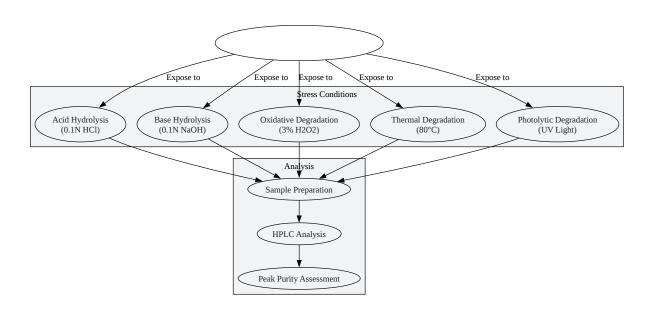
#### **Results and Discussion**

The developed HPLC method provides a good separation of montelukast from its counter-ion, dicyclohexylamine. Dicyclohexylamine has negligible UV absorbance at 280 nm and therefore does not interfere with the quantification of montelukast. A typical chromatogram would show a sharp, well-defined peak for montelukast with a retention time of approximately 7-9 minutes.



# **Forced Degradation Studies**

Forced degradation studies are crucial to establish the stability-indicating nature of the method. [6][7] The sample should be subjected to stress conditions such as acid, base, oxidation, heat, and light.



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Stress Condition	Reagent/Condition	Duration
Acid Hydrolysis	0.1 N HCI	2 hours at 60°C
Base Hydrolysis	0.1 N NaOH	2 hours at 60°C
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub>	24 hours at room temperature
Thermal Degradation	80°C	48 hours
Photolytic Degradation	UV light (254 nm)	24 hours

#### Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of **montelukast dicyclohexylamine**. The method is suitable for routine quality control testing and stability studies. The validation of this method in accordance with ICH guidelines will ensure its suitability for its intended purpose in a regulated environment.

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